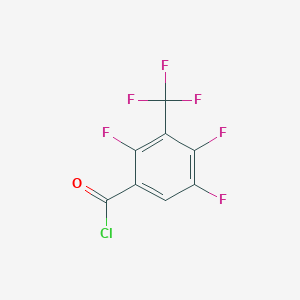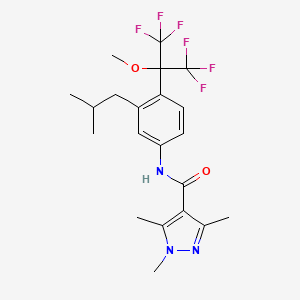
N-Des(isobutyraldehyde) Pyflubumide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Des(isobutyraldehyde) Pyflubumide is a derivative of pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd. Pyflubumide is known for its excellent acaricidal activity against various mite species, including those resistant to conventional acaricides . This compound retains the core structure of pyflubumide but lacks the isobutyraldehyde group, which may influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(isobutyraldehyde) Pyflubumide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Des(isobutyraldehyde) Pyflubumide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and chemical properties .
Aplicaciones Científicas De Investigación
N-Des(isobutyraldehyde) Pyflubumide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new acaricides.
Biology: Studied for its effects on mite species and its potential use in integrated pest management (IPM) programs.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals targeting mitochondrial complex II.
Industry: Used in the formulation of new pesticides and acaricides with improved efficacy and safety profiles .
Mecanismo De Acción
N-Des(isobutyraldehyde) Pyflubumide exerts its effects by inhibiting mitochondrial complex II in the respiratory chain of mites. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular targets include the succinate dehydrogenase enzyme complex, which is crucial for mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
Pyflubumide: The parent compound, known for its acaricidal activity.
Flubendiamide: Another acaricide with a similar mode of action but different chemical structure.
Boscalid: A fungicide that also inhibits mitochondrial complex II but has a different spectrum of activity
Uniqueness
N-Des(isobutyraldehyde) Pyflubumide is unique due to its specific structural modifications, which may confer different biological activities and chemical properties compared to its parent compound and other similar acaricides. Its selective inhibition of mitochondrial complex II makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C21H25F6N3O2 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H25F6N3O2/c1-11(2)9-14-10-15(28-18(31)17-12(3)29-30(5)13(17)4)7-8-16(14)19(32-6,20(22,23)24)21(25,26)27/h7-8,10-11H,9H2,1-6H3,(H,28,31) |
Clave InChI |
KYNJRSQEEGSRPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(2,3-Dihydro-1-benzofuran-5-yl)-1,3,4-oxadiazol-2-yl]propionic acid](/img/structure/B8390926.png)
![Pyridine, 3-chloro-2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B8390941.png)
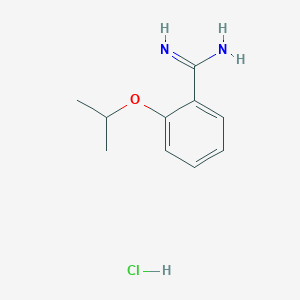
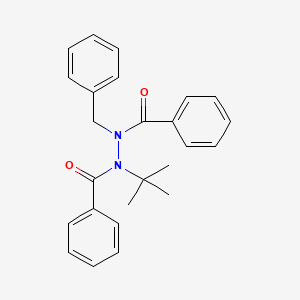
![3-(2,5-Dichloropyrimidin-4-yl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B8390976.png)
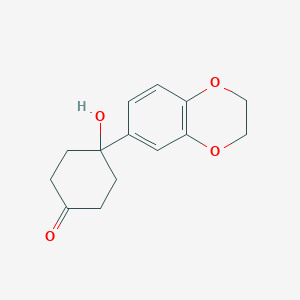
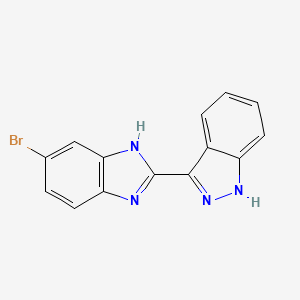
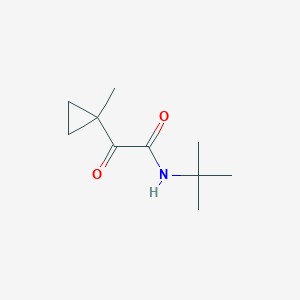
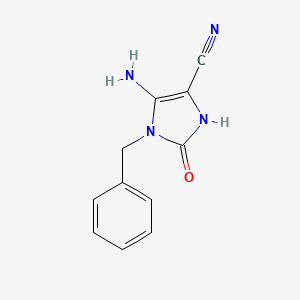
![2,8-Dichloro-10,11-dihydro-dibenzo[a,d]cycloheptene-5-one](/img/structure/B8391021.png)
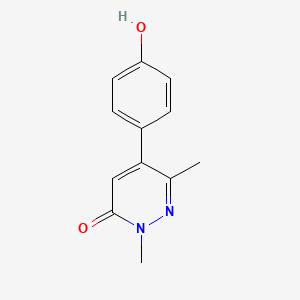
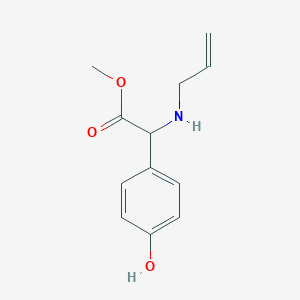
![2-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8391035.png)
